2-Aminopurine riboside 2-Aminopurine riboside
Brand Name: Vulcanchem
CAS No.: 4546-54-7
VCID: VC0014514
InChI: InChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14)/t5-,6-,7-,9-/m0/s1
SMILES: C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol

2-Aminopurine riboside

CAS No.: 4546-54-7

VCID: VC0014514

Molecular Formula: C10H13N5O4

Molecular Weight: 267.24 g/mol

* For research use only. Not for human or veterinary use.

2-Aminopurine riboside - 4546-54-7

Description

2-Aminopurine riboside is a chemical compound with the molecular formula C10H13N5O4C_{10}H_{13}N_{5}O_{4} and a molecular weight of 267.245 . It is also known by other names, including 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol . This compound has a decided structure and is identified by the CAS number 4546-54-7 . Research indicates 2-Aminopurine riboside's role and application in academic and medical research settings .

As a research tool, 2-Aminopurine riboside is related to 2-Aminopurine riboside-5'-O-triphosphate (2-NH2-PuTP), which is an analogue of adenosine-5'-O-triphosphate (ATP) . In 2-NH2-PuTP, the amino group in the 6th position of adenine is replaced by hydrogen, resulting in a purine nucleobase, and an amino group is added to the 2nd position of the nucleobase . 2-NH2-PuTP is a fluorescent analogue of ATP and/or GTP, with excitation at 303 nm and emission at 370 nm .

For those in research roles, resumes should highlight research skills, knowledge of methodologies, and the ability to work independently . When constructing a resume, it's important to focus on relevance and clarity, emphasizing key projects and accomplishments . Skills such as data collection, analysis, and specialized knowledge pertinent to the research field should be highlighted .

CAS No. 4546-54-7
Product Name 2-Aminopurine riboside
Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
IUPAC Name (2S,3S,4R,5S)-2-(2-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14)/t5-,6-,7-,9-/m0/s1
Standard InChIKey JVOJULURLCZUDE-AZRUVXNYSA-N
SMILES C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O
Canonical SMILES C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O
Synonyms 2-Amino-9-β-D-ribofuranosylpurine; NSC 36906;
PubChem Compound 123134078
Last Modified Sep 17 2023

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